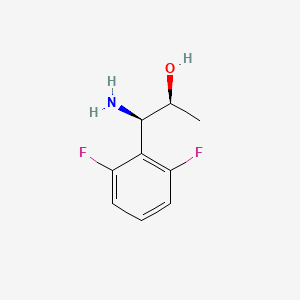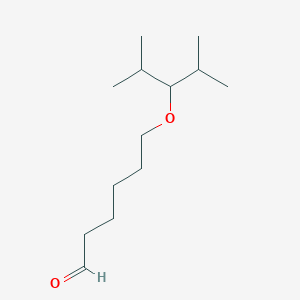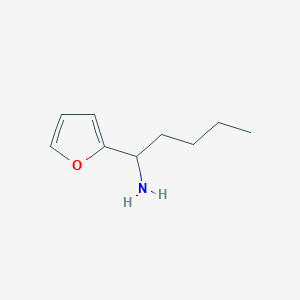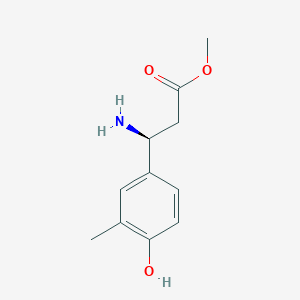
Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate is an organic compound with significant interest in various scientific fields It is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid. One common method includes the reaction of (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and the use of immobilized catalysts can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable catalysts, is becoming increasingly popular in industrial synthesis.
化学反応の分析
Types of Reactions: Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 4-hydroxy-3-methylbenzaldehyde.
Reduction: Formation of 3-amino-3-(4-hydroxy-3-methylphenyl)propan-1-ol.
Substitution: Formation of 3-amino-3-(4-chloro-3-methylphenyl)propanoate.
科学的研究の応用
Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
類似化合物との比較
Methyl 3-(4-hydroxy-3-methylphenyl)propanoate: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-3-(4-hydroxy-3-methylphenyl)propanoic acid: The carboxylic acid form, which is more reactive in esterification reactions.
4-Hydroxy-3-methylbenzaldehyde: An oxidation product with different chemical properties.
Uniqueness: Methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activity, making it a valuable compound in various research fields.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
methyl (3S)-3-amino-3-(4-hydroxy-3-methylphenyl)propanoate |
InChI |
InChI=1S/C11H15NO3/c1-7-5-8(3-4-10(7)13)9(12)6-11(14)15-2/h3-5,9,13H,6,12H2,1-2H3/t9-/m0/s1 |
InChIキー |
JKZRFVPJVAETRX-VIFPVBQESA-N |
異性体SMILES |
CC1=C(C=CC(=C1)[C@H](CC(=O)OC)N)O |
正規SMILES |
CC1=C(C=CC(=C1)C(CC(=O)OC)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 4-(6-bromo-1H-pyrrolo[3,2-B]pyridin-3-YL)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13045487.png)
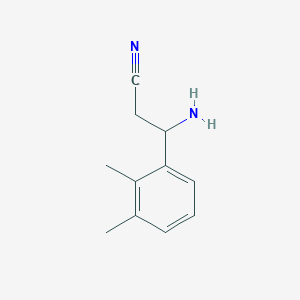
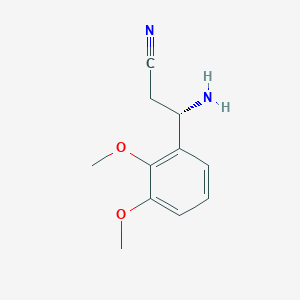
![(S)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)butan-1-amine](/img/structure/B13045501.png)

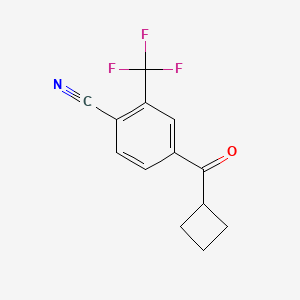
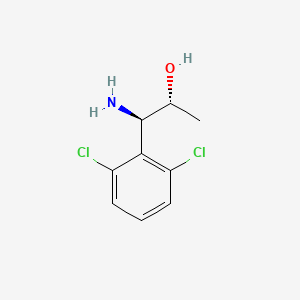
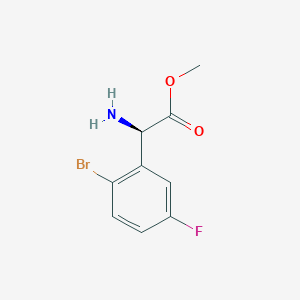
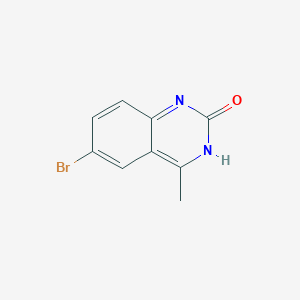
![Methyl 2-(6-bromo-8-fluoro-3-oxo-[1,2,4]triazolo[4,3-A]pyridin-2(3H)-YL)acetate](/img/structure/B13045530.png)

